(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, a cyanomethylene group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the Cyanomethylene Group: The cyanomethylene group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyanomethylene group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the cyanomethylene group.
Substitution: Various esters and amides.
Scientific Research Applications
(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate: Lacks the cyanomethylene group, resulting in different reactivity and biological activity.
Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate: The racemic mixture of the compound, which may have different pharmacokinetic properties.
Uniqueness
(S)-Ethyl 5-(cyanomethylene)pyrrolidine-2-carboxylate is unique due to its chiral nature and the presence of both a cyanomethylene group and an ethyl ester.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl (2S,5E)-5-(cyanomethylidene)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-4-3-7(11-8)5-6-10/h5,8,11H,2-4H2,1H3/b7-5+/t8-/m0/s1 |
InChI Key |
AOSKCRJVEQHLEA-IVGLGHLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C(=C\C#N)/N1 |
Canonical SMILES |
CCOC(=O)C1CCC(=CC#N)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.